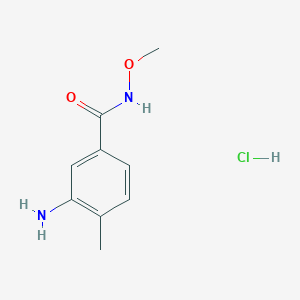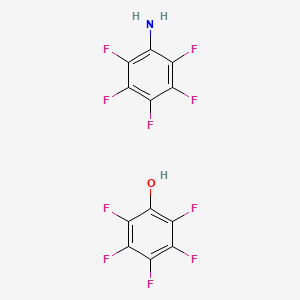
Krypton--platinum (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Krypton–platinum (1/1) is a compound formed by the combination of krypton and platinum in a 1:1 ratio. Krypton is a noble gas with the atomic number 36, known for its inertness and lack of reactivity under standard conditions . Platinum, on the other hand, is a transition metal with the atomic number 78, renowned for its catalytic properties and resistance to corrosion
Méthodes De Préparation
The synthesis of krypton–platinum (1/1) involves the reaction of krypton with platinum under specific conditions. One common method is the low-temperature reaction of krypton with platinum fluoride, which results in the formation of the compound . This reaction typically requires an electric discharge or X-rays to initiate the process. Industrial production methods for this compound are still under research, but the laboratory synthesis provides a foundation for scaling up the production.
Analyse Des Réactions Chimiques
Krypton–platinum (1/1) undergoes various chemical reactions, primarily involving oxidation and reduction. The compound can react with fluorine to form krypton difluoride (KrF2), which is a significant reaction in noble gas chemistry . Common reagents used in these reactions include fluorine gas and platinum fluoride. The major products formed from these reactions are typically fluorides of krypton and platinum.
Applications De Recherche Scientifique
Krypton–platinum (1/1) has several scientific research applications. In chemistry, it is used to study the reactivity of noble gases and their compounds . In biology and medicine, the compound’s unique properties are being explored for potential therapeutic applications, including targeted drug delivery and imaging . In industry, krypton–platinum (1/1) is being investigated for its catalytic properties, particularly in fuel cells and other energy-related applications .
Mécanisme D'action
The mechanism of action of krypton–platinum (1/1) involves its interaction with molecular targets through oxidation and reduction reactions. The platinum component of the compound plays a crucial role in catalyzing these reactions, while the krypton component provides stability and inertness . The pathways involved in these reactions are still under investigation, but they are believed to involve the formation of intermediate complexes that facilitate the desired chemical transformations.
Comparaison Avec Des Composés Similaires
Krypton–platinum (1/1) can be compared with other noble gas-platinum compounds, such as xenon–platinum and argon–platinum compounds . Unlike xenon, which forms more stable compounds, krypton–platinum (1/1) is less stable and more reactive . This reactivity makes it unique and valuable for specific applications where a higher degree of reactivity is required. Similar compounds include krypton difluoride (KrF2) and xenon difluoride (XeF2), which also involve noble gases and exhibit unique chemical properties .
Propriétés
Numéro CAS |
875334-88-6 |
|---|---|
Formule moléculaire |
KrPt |
Poids moléculaire |
278.88 g/mol |
Nom IUPAC |
krypton;platinum |
InChI |
InChI=1S/Kr.Pt |
Clé InChI |
ONCZOGNAUFVTIA-UHFFFAOYSA-N |
SMILES canonique |
[Kr].[Pt] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[bis(2-hydroxyethyl)amino]ethanol;1H-pyridazin-4-one](/img/structure/B12597718.png)
![Diethyl {[5-(4-methylphenyl)thiophen-3-yl]methyl}propanedioate](/img/structure/B12597721.png)
![Naphth[2,3-d]isoxazole-4,9-dione, 5,7,8-trimethoxy-3-pentyl-](/img/structure/B12597729.png)

![5-[2-(4-Chlorophenyl)ethylamino]-5-oxopentanoic acid](/img/structure/B12597748.png)


![(4R)-4-Benzyl-3-{(2R,3S,4S,5S,6S)-3-hydroxy-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dienoyl}-1,3-oxazolidin-2-one](/img/structure/B12597760.png)
![2-[3-(3-Chlorophenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid](/img/structure/B12597768.png)
![2-Cyclopenten-1-one, 4-[[tris(1-methylethyl)silyl]oxy]-, (4S)-](/img/structure/B12597774.png)
![2-Hydroxy-3-isopropyl-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12597797.png)
![N'-[2-(2-methoxyphenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12597799.png)
![3-(Decyloxy)-6-{[4-(heptyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12597805.png)
